Methyl heptafluorobutyrate
Overview
Description
It is a colorless liquid with a boiling point of approximately 80-81°C and a molecular weight of 228.06 g/mol . This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Methyl heptafluorobutyrate, also known as Methyl perfluorobutyrate , is a chemical compound used in various applications.
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to handle this compound only outdoors or in a well-ventilated area . .
Biochemical Analysis
Biochemical Properties
Methyl heptafluorobutyrate plays a crucial role in biochemical reactions, particularly in the derivatization of bile acids. It interacts with bile acids and their conjugates, such as glycine and taurine, to form stable heptafluorobutyrate derivatives . These derivatives are essential for the quantitative analysis of bile acids in biological samples. The interaction involves the esterification of bile acids, which enhances their volatility and detectability in gas-liquid chromatography.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of heptafluorobutyrate derivatives with bile acids. This process involves the binding of this compound to the carboxyl group of bile acids, resulting in the formation of a stable ester bond . This esterification reaction enhances the volatility and stability of bile acids, making them suitable for gas-liquid chromatography analysis. The compound does not directly interact with enzymes or proteins but facilitates the analysis of bile acid-related biochemical pathways.
Metabolic Pathways
This compound is involved in the metabolic pathways related to bile acid analysis. It interacts with bile acids and their conjugates to form heptafluorobutyrate derivatives, which are then analyzed using gas-liquid chromatography . This process does not significantly alter the metabolic flux or metabolite levels but facilitates the accurate quantification of bile acids in biological samples. The compound itself is not metabolized in the traditional sense but acts as a chemical reagent in the analysis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl heptafluorobutyrate can be synthesized through the reaction of methanol with heptafluorobutyric acid or its derivatives. One common method involves the esterification of heptafluorobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl heptafluorobutyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and a base, it can hydrolyze to form heptafluorobutyric acid and methanol.
Reduction: It can be reduced to form the corresponding alcohol, heptafluorobutanol, using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water and a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Heptafluorobutyric acid and methanol.
Reduction: Heptafluorobutanol.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl heptafluorobutyrate has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of hydroxy fatty acids and steroids.
Organic Synthesis: It serves as a reagent in the synthesis of high-carbon branched secondary alcohols and surfactants.
Biochemistry: It is employed in the quantitative assay of bile acids and the analysis of prostaglandins.
Industrial Applications: It is used in the preparation of various fluorinated compounds and as a solvent in specialized applications.
Comparison with Similar Compounds
Methyl trifluoroacetate (CF₃CO₂CH₃): A fluorinated ester with similar properties but lower molecular weight.
Methyl pentafluoropropionate (CF₃CF₂CO₂CH₃): Another fluorinated ester with a slightly different structure and reactivity.
Methyl nonafluorobutyrate (CF₃(CF₂)₂CO₂CH₃): A higher homolog with increased fluorine content and different physical properties.
Uniqueness: Methyl heptafluorobutyrate is unique due to its specific balance of fluorine content and ester functionality, making it particularly useful in applications requiring high stability and reactivity. Its ability to form stable derivatives with various compounds enhances its utility in analytical and synthetic chemistry .
Properties
IUPAC Name |
methyl 2,2,3,3,4,4,4-heptafluorobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7O2/c1-14-2(13)3(6,7)4(8,9)5(10,11)12/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPUVAKBXDBGJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059881 | |
Record name | Methyl perfluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356-24-1 | |
Record name | Methyl 2,2,3,3,4,4,4-heptafluorobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptafluorobutyryl methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl perfluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl heptafluorobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.001 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL HEPTAFLUOROBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ6T850AR0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of fluorine atoms in Methyl heptafluorobutyrate influence its reactivity with trifluoromethyl radicals?
A: Research indicates that the fluorine atoms in this compound significantly impact its reactivity with trifluoromethyl radicals. Studies on hydrogen abstraction reactions by trifluoromethyl radicals from various compounds, including this compound, reveal a lower reactivity compared to non-fluorinated esters like Methyl acetate or Methyl formate []. This difference in reactivity is attributed to the electronegativity of fluorine atoms. The fluorine atoms withdraw electron density from the methoxy group, creating a partial positive charge. This partial positive charge repels the electrophilic trifluoromethyl radical, hindering the hydrogen abstraction process and thus, lowering the overall reactivity [].
Q2: Can you describe the synthesis of 1,1-dihydroperfluorobutanol using this compound and highlight the key reaction conditions for optimal yield?
A: 1,1-Dihydroperfluorobutanol can be synthesized from this compound in a two-step process []:
Q3: What insights do the products of (1-adamantyl)(3-noradamantyl)this compound solvolysis offer regarding carbene rearrangements?
A: The solvolysis of (1-adamantyl)(3-noradamantyl)this compound in methanol provides valuable information about the behavior of the intermediate carbene species []. The reaction yields a mixture of ethers, with 2-(1-adamantyl)-1-methoxyadamantane as the major product. The formation of this specific ether suggests a rearrangement of the initially formed carbene, (1-adamantyl)(3-noradamantyl)methylidene, to the more stable 2-(1-adamantyl)adamantene []. This rearrangement highlights the tendency of carbenes to undergo skeletal changes to achieve a lower energy state. Further evidence for this rearrangement pathway is provided by the isolation of 2-(1-adamantyl)-2-methoxyadamantane and 2-(1-adamantyl)-2,4-didehydroadamantane when the reaction is carried out under photolytic conditions in a hexane-methanol mixture [].
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